Doxifluridine

Catalog No.
S548858
CAS No.
3094-09-5
M.F
C9H11FN2O5
M. Wt
246.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxifluridine

CAS Number

3094-09-5

Product Name

Doxifluridine

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1

InChI Key

ZWAOHEXOSAUJHY-YTKLMKCDSA-N

SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5'-deoxy-5'-fluorouridine, 5'-deoxy-5-fluorouridine, 5'-DFUR, 5'-fluoro-5'-deoxyuridine, doxifluridine, doxyfluridine, Furtulon, Ro 21-9738

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

Description

The exact mass of the compound Doxifluridine is 246.0652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Floxuridine - Supplementary Records. It belongs to the ontological category of pyrimidine 5'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Doxifluridine enters cancer cells and disrupts their DNA synthesis. This can prevent the cells from dividing and growing, ultimately leading to cell death. Researchers are interested in understanding how doxifluridine interacts with specific cellular processes to achieve this effect. )]

Preclinical Studies

Doxifluridine has been studied in laboratory settings and in animals to evaluate its effectiveness against various cancers. These studies help researchers determine appropriate dosages and identify potential side effects before clinical trials in humans.

Clinical Trials

Clinical trials are studies conducted in people to assess the safety and efficacy of doxifluridine for cancer treatment. These trials typically involve different phases, with each phase building on the knowledge gained from the previous one. Doxifluridine has been investigated in clinical trials for different types of cancer, including gastric and colorectal cancers.

  • A phase II study examined the use of doxifluridine in elderly patients with advanced gastric cancer. The results showed mild toxicity and favorable survival rates, although the response rate was low. ]

  • Another phase II study explored doxifluridine for advanced colorectal adenocarcinoma. The findings suggested promise for the drug, but further research was needed. ]

Doxifluridine, also known as 5'-deoxy-5-fluorouridine, is a nucleoside analog prodrug that has been developed primarily for use in chemotherapy. It is classified as a second-generation fluoropyrimidine derivative of 5-fluorouracil, designed to enhance oral bioavailability and minimize degradation by dihydropyrimidine dehydrogenase in the gastrointestinal tract. Doxifluridine is typically administered in several Asian countries, including South Korea and China, but it is not approved by the U.S. Food and Drug Administration for use in the United States. Its primary mechanism involves conversion to 5-fluorouracil within the body, which subsequently inhibits DNA synthesis and promotes cell death in cancerous tissues .

Doxifluridine acts as a prodrug, meaning it requires conversion into its active form inside the body to exert its effect []. As mentioned earlier, enzymes within the cell convert Doxifluridine to 5-fluorouracil (5-FU) [, ]. 5-FU disrupts cellular processes essential for growth and division by:

  • Inhibiting thymidylate synthase: This enzyme is responsible for synthesizing thymidine, a crucial component of DNA. By inhibiting this enzyme, 5-FU limits the availability of thymidine for DNA replication [].
  • Interfering with RNA synthesis: 5-FU can also be incorporated into RNA molecules, leading to unstable and non-functional RNA, further hindering cellular growth [].

The cumulative effect of these disruptions is the inhibition of cancer cell proliferation and ultimately cell death [].

Doxifluridinethymidine phosphorylase5 Fluorouracil\text{Doxifluridine}\xrightarrow{\text{thymidine phosphorylase}}\text{5 Fluorouracil}

The conversion process is crucial for its antitumor activity, as 5-fluorouracil acts as an antimetabolite that interferes with the synthesis of nucleic acids .

The synthesis of doxifluridine involves several steps that typically include the coupling of a ribose derivative with an activated form of 5-fluorouracil. A notable method described in patent literature involves using trimethylsilyltrifluoromethanesulfonate as a catalyst in a Lewis acid-mediated reaction. The general procedure can be outlined as follows:

  • Preparation of Ribose Derivative: A modified ribose derivative is prepared and protected appropriately.
  • Coupling Reaction: The ribose derivative is coupled with an activated form of 5-fluorouracil in an inert organic solvent at low temperatures.
  • Purification: The resulting product is purified through solvent evaporation and recrystallization techniques to yield pure doxifluridine .

Doxifluridine is primarily used in oncology as a cytostatic agent for treating various types of cancer. Its applications include:

  • Treatment of stomach cancer.
  • Potential use in combination therapies with other chemotherapeutic agents.
  • Investigational studies for efficacy against other malignancies due to its mechanism of action .

Research indicates that doxifluridine may interact with various medications, potentially increasing the risk or severity of adverse effects. Notable interactions include:

  • Hydrocortisone Succinate: Increased risk of adverse effects when combined.
  • Hydroxychloroquine: Potential interactions warranting caution during concurrent administration .

These interactions highlight the importance of monitoring patients receiving doxifluridine alongside other treatments.

Doxifluridine shares structural similarities with several other nucleoside analogs and fluoropyrimidines. Below is a comparison with some notable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
5-FluorouracilNucleobaseAntimetabolite inhibiting thymidylate synthaseDirectly administered; rapid metabolism
CapecitabineProdrugConverted to 5-fluorouracil in the bodyOral administration; designed for selective tumor targeting
GemcitabineNucleoside analogInhibits DNA synthesis via incorporation into DNABroad-spectrum activity; also affects RNA synthesis
CytarabineNucleoside analogInhibits DNA polymerasePrimarily used in hematological malignancies

Doxifluridine's uniqueness lies in its specific prodrug nature aimed at improving oral bioavailability while maintaining efficacy through conversion to 5-fluorouracil within tumor tissues .

Key Functional Groups

Doxifluridine possesses several critical functional groups that define its chemical behavior and biological activity. The molecule is classified as a pyrimidine 5'-deoxyribonucleoside, containing a fluorinated pyrimidine base linked to a modified ribose sugar [1]. The primary functional groups include a 5-fluoropyrimidine ring system with carbonyl groups at positions 2 and 4, forming a pyrimidine-2,4-dione structure [2]. The pyrimidine ring contains a fluorine substituent at the 5-position, which significantly influences the compound's electronic properties and metabolic stability [3].

The sugar moiety features a tetrahydrofuran ring with hydroxyl groups at the 2' and 3' positions, while the 5' position is deoxygenated, containing only a methyl group [1] [4]. This deoxygenation at the 5' position distinguishes doxifluridine from its parent compound, 5-fluorouridine, and is critical for its function as a prodrug [5]. The glycosidic bond connecting the sugar and base components occurs between the anomeric carbon (C1') of the sugar and the N1 nitrogen of the pyrimidine ring [6].

Stereogenic Centers and Configuration

Doxifluridine contains four stereogenic centers, all located within the ribofuranose sugar ring system [6]. The absolute stereochemical configuration has been definitively established through crystallographic analysis and NMR studies [7]. The four stereogenic centers are positioned at C1', C2', C3', and C4' of the sugar ring, with configurations designated as (2R,3R,4S,5R) [2] [4].

The C1' carbon adopts the R configuration and forms the glycosidic linkage with the pyrimidine base in the β-anomeric configuration [1]. The C2' and C4' carbons both possess R configurations, while the C3' carbon exhibits S configuration [6]. This particular arrangement of stereogenic centers is crucial for the molecule's recognition by enzymes, particularly thymidine phosphorylase, which converts doxifluridine to its active metabolite 5-fluorouracil [8].

Conformational Analysis

The conformational preferences of doxifluridine have been extensively studied using computational methods and NMR spectroscopy [7]. The ribofuranose ring exhibits significant conformational flexibility, existing primarily in two distinct conformations: the C2'-endo (south, S-type) and C3'-endo (north, N-type) conformations [7]. Nuclear magnetic resonance analysis and density functional theory calculations indicate that doxifluridine predominantly adopts the C3'-endo conformation in solution [7].

The conformational analysis reveals that the sugar ring is relatively rigid, with the C3'-endo conformation being thermodynamically favored [7]. This conformational preference influences the spatial orientation of the hydroxyl groups and affects the molecule's interaction with enzymes and receptors. The presence of the fluorine atom at the 5-position of the pyrimidine ring further constrains the overall molecular conformation through electronic effects and steric interactions [9].

Physical Properties

Melting Point and Thermal Stability

Doxifluridine exhibits well-defined thermal properties that are characteristic of crystalline pharmaceutical compounds. The melting point has been reported across multiple studies with slight variations depending on the crystallization conditions and analytical methods employed. The compound melts in the range of 189-193°C, with specific values reported as 189-190°C when crystallized from ethyl acetate [10], 186-188°C when crystallized from 2-propanol, and 192-193°C when crystallized as needles from methanol and ethyl acetate [10] [11] [12].

The thermal stability of doxifluridine has been evaluated under various temperature conditions. The compound demonstrates good thermal stability at ambient temperatures and remains stable up to approximately 150°C [13]. Beyond this temperature, thermal decomposition begins to occur, with significant degradation observed at temperatures above 200°C [13]. This thermal stability profile is important for pharmaceutical processing and storage conditions.

Solubility Profiles in Various Solvents

The solubility characteristics of doxifluridine have been systematically evaluated in multiple solvent systems, which is crucial for pharmaceutical formulation and analytical applications. In aqueous systems, doxifluridine demonstrates moderate water solubility, with reported values of approximately 50 mg/mL in pure water [14] [15]. The solubility in phosphate-buffered saline at pH 7.2 is approximately 5 mg/mL [15].

In organic solvents, doxifluridine shows enhanced solubility compared to aqueous media. The compound is soluble in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL and in N,N-dimethylformamide (DMF) at approximately 16 mg/mL [14] [15]. These organic solvents are commonly used for stock solution preparation in research applications. The compound also demonstrates solubility in methanol and ethanol, though specific quantitative data for these solvents are limited in the literature.

Optical Rotation and Chiroptical Properties

Doxifluridine exhibits optical activity due to its multiple stereogenic centers, displaying dextrorotatory behavior [16] [17]. The specific optical rotation has been consistently measured as [α]D²⁵ +18.4° when measured at a concentration of 0.419 g per 100 mL in water [10] [11] [12]. This positive optical rotation indicates that doxifluridine rotates plane-polarized light in the clockwise direction when viewed along the direction of light propagation.

The optical rotation is measured under standard conditions using the sodium D-line (589 nm) at 25°C [16]. The magnitude and sign of the optical rotation are directly related to the absolute stereochemical configuration of the molecule and provide a reliable method for identity confirmation and purity assessment. Some suppliers report a range of +18° to +22° for the specific optical rotation [12], which may reflect slight variations in measurement conditions or sample purity.

Spectroscopic Characteristics

UV/Vis Spectroscopy

Doxifluridine exhibits characteristic ultraviolet absorption properties due to the presence of the fluorinated pyrimidine chromophore [18]. The primary absorption maximum occurs at 268-269 nm when measured in methanol, with a molar extinction coefficient (ε) of 8550 M⁻¹cm⁻¹ [10] [15]. This absorption band corresponds to the π→π* electronic transition within the pyrimidine ring system.

The UV absorption characteristics are useful for analytical quantification and purity assessment of doxifluridine [18]. The presence of the fluorine substituent at the 5-position of the pyrimidine ring causes a slight bathochromic shift compared to the parent uridine molecule, reflecting the electronic influence of the fluorine atom on the aromatic system [19]. The UV spectrum typically shows good resolution and can be utilized for routine analytical applications in pharmaceutical quality control.

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about doxifluridine, particularly through ¹H NMR and ¹⁹F NMR techniques [20] [21]. In ¹H NMR spectroscopy, the compound displays characteristic signals for the sugar protons, including the anomeric proton (H1'), the ring protons (H2', H3', H4'), and the methyl group at the 5' position [7]. The pyrimidine ring contributes a distinctive signal for the C6-H proton, which appears downfield due to the aromatic character of the pyrimidine system.

¹⁹F NMR spectroscopy is particularly valuable for doxifluridine analysis due to the presence of the fluorine atom at the 5-position of the pyrimidine ring [20] [21]. The ¹⁹F NMR signal appears as a characteristic resonance that can be used for both structural identification and metabolic studies. This technique has proven especially useful for monitoring the metabolism of doxifluridine and tracking its conversion to 5-fluorouracil in biological systems [20]. The fluorine atom provides a sensitive probe for studying drug metabolism and distribution in vivo.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of doxifluridine reveals distinctive fragmentation patterns that are useful for structural confirmation and analytical applications [22] [23]. Under electrospray ionization conditions, doxifluridine produces a molecular ion at m/z 246 (corresponding to [M+H]⁺), which matches the calculated molecular weight of 246.19 g/mol [23].

The characteristic fragmentation pattern includes a prominent fragment ion at m/z 41.90, which is observed for doxifluridine under collision-induced dissociation conditions [23]. Additional fragmentation involves the loss of sugar moieties and the formation of base-related fragments. Gas chromatography-mass spectrometry studies of doxifluridine metabolites have identified unique fragmentation patterns that allow for the detection and identification of metabolic products, including novel N3-methylated derivatives [22].

Infrared Spectroscopy Features

Infrared spectroscopy of doxifluridine reveals characteristic vibrational bands that correspond to the major functional groups present in the molecule [24]. The carbonyl groups of the pyrimidine ring produce strong absorption bands in the 1600-1700 cm⁻¹ region, with specific bands observed at 1676 cm⁻¹ for the C=O stretch [24]. The compound also exhibits N-H stretching vibrations and C-F stretching modes that are characteristic of fluorinated organic compounds.

The hydroxyl groups of the sugar moiety contribute broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to O-H stretching vibrations [24]. Ring vibrations and C-H stretching modes appear in their expected regions, providing a comprehensive fingerprint for compound identification. The infrared spectrum of doxifluridine has been used successfully for pharmaceutical identification and quality control applications.

Chemical Reactivity and Stability

Stability Under Various pH Conditions

Doxifluridine demonstrates pH-dependent stability characteristics that are important for pharmaceutical formulation and biological activity [25]. At physiological pH (7.4), the compound exhibits good stability with minimal hydrolytic degradation [25] [8]. The pKa value of doxifluridine is reported as 7.4, indicating that the compound exists in equilibrium between protonated and deprotonated forms at physiological pH [10].

Under acidic conditions (pH < 7), doxifluridine shows increased susceptibility to hydrolytic degradation [25]. The glycosidic bond between the sugar and pyrimidine base becomes more labile under acidic conditions, potentially leading to the release of the fluorinated base. This pH-dependent stability is consistent with the general behavior of nucleoside compounds and must be considered in formulation development and storage conditions.

Hydrolysis Reactions

The primary hydrolytic pathway for doxifluridine involves cleavage of the glycosidic bond between the C1' carbon of the sugar and the N1 nitrogen of the pyrimidine base [8]. Under physiological conditions, this hydrolysis occurs relatively slowly, contributing to the compound's stability as a prodrug [8]. However, the rate of hydrolysis can be significantly accelerated by enzymatic action, particularly by thymidine phosphorylase and pyrimidine nucleoside phosphorylase [6] [8].

The enzymatic hydrolysis of doxifluridine represents its primary mechanism of activation, converting the prodrug to the active metabolite 5-fluorouracil [8]. This enzymatic conversion occurs preferentially in tumor tissues, which typically express higher levels of the activating enzymes compared to normal tissues [26]. The hydrolysis reaction involves nucleophilic attack at the anomeric carbon, resulting in cleavage of the glycosidic bond and formation of the corresponding sugar and base components.

Key Reaction Sites

The most reactive sites in doxifluridine are primarily located at positions that facilitate its biological activation and potential degradation pathways [27]. The glycosidic bond at C1' represents the primary site for enzymatic activation, where thymidine phosphorylase catalyzes the cleavage reaction [8]. This reaction site is critical for the prodrug's mechanism of action and selective activation in target tissues.

The hydroxyl groups at the 2' and 3' positions of the sugar ring are susceptible to oxidation reactions and may serve as sites for chemical modification or conjugation [27]. The fluorine atom at the 5-position of the pyrimidine ring is generally unreactive under physiological conditions but contributes to the compound's metabolic stability and electronic properties [9]. The carbonyl groups at positions 2 and 4 of the pyrimidine ring may participate in hydrogen bonding interactions and tautomeric equilibria that influence the compound's biological activity and stability.

PropertyValueReference
Basic Molecular Properties
Chemical NameDoxifluridine [1]
IUPAC Name1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione [2]
Alternative Names5'-deoxy-5-fluorouridine, 5'-DFUR, Furtulon, Flutron [3] [10]
CAS Registry Number3094-09-5 [1]
Molecular FormulaC₉H₁₁FN₂O₅ [1]
Molecular Weight246.19 g/mol [1]
InChI KeyZWAOHEXOSAUJHY-ZIYNGMLESA-N [1]
PropertyValueReference
Physical Properties
Melting Point (°C)189-193 [10] [11] [12]
Thermal Stability Range (°C)Stable up to ~150 [13]
Density (g/cm³)1.375 (estimated) [11]
Water Solubility (mg/mL)50 [14] [15]
DMSO Solubility (mg/mL)10 [14] [15]
DMF Solubility (mg/mL)16 [15]
Optical Rotation [α]D²⁵+18.4° (c = 0.419 in water) [10] [11] [12]
pKa Value7.4 [10]
FeatureDescription
Stereochemical Information
Total Stereogenic Centers4
Defined Stereocenters4 out of 4
Stereochemistry TypeAbsolute stereochemistry
C1' ConfigurationR
C2' ConfigurationR
C3' ConfigurationS
C4' ConfigurationR
Ring ConformationPredominantly C3'-endo (N-type)
Optical ActivityDextrorotatory (+)
TechniqueKey FeaturesReference
Spectroscopic Properties
UV/Vis Spectroscopyλmax: 268-269 nm (ε 8550 in methanol) [10] [18] [15]
¹H NMRSugar proton signals, pyrimidine C6-H [20] [21]
¹⁹F NMRFluorine-19 signal for metabolic studies [20] [21]
Mass SpectrometryMolecular ion m/z 246, fragments at m/z 41.90 [22] [23]
Infrared SpectroscopyC=O stretches, N-H bonds, C-F vibrations [24] [28]
Optical Rotation[α]D²⁵ +18.4° (c = 0.419 in water) [10] [11] [12]
Reaction TypeBehavior/ConditionsKey Sites
Chemical Reactivity and Stability
HydrolysisRelatively stable under physiological conditionsGlycosidic bond (C1'-N1)
Enzymatic ConversionConverted to 5-fluorouracil by thymidine phosphorylaseC5' position (deoxyribose)
pH StabilityStable at pH 7.4, increased degradation at lower pHPyrimidine ring nitrogens
Thermal DecompositionDecomposition begins around 150°CSugar hydroxyl groups
PhotostabilityRequires protection from lightPyrimidine chromophore
Oxidation SusceptibilitySusceptible to oxidation of hydroxyl groupsC2', C3' hydroxyl groups

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

246.06519962 g/mol

Monoisotopic Mass

246.06519962 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

190.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1JK16Y2JP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (20%): May cause cancer [Danger Carcinogenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxifluridine is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. Doxifluridine, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Methyltransferases [EC:2.1.1.-]
TYMS [HSA:7298] [KO:K00560]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

3094-09-5

Wikipedia

Doxifluridine

Dates

Modify: 2023-08-15
1: Baek IH, Lee BY, Kim MS, Kwon KI. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs. Eur J Drug Metab Pharmacokinet. 2013 Apr 7. [Epub ahead of print] PubMed PMID: 23564503.
2: Kang YK, Chang HM, Yook JH, Ryu MH, Park I, Min YJ, Zang DY, Kim GY, Yang DH, Jang SJ, Park YS, Lee JL, Kim TW, Oh ST, Park BK, Jung HY, Kim BS. Adjuvant chemotherapy for gastric cancer: a randomised phase 3 trial of mitomycin-C plus either short-term doxifluridine or long-term doxifluridine plus cisplatin after curative D2 gastrectomy (AMC0201). Br J Cancer. 2013 Apr 2;108(6):1245-51. doi: 10.1038/bjc.2013.86. Epub 2013 Feb 28. PubMed PMID: 23449357; PubMed Central PMCID: PMC3619263.
3: Kusama M. [Doxifluridine, medroxyprogesterone acetate and cyclophosphamide(DMpC)combination therapy found effective for case of chest wall recurrent breast cancer with bone and pleural metastases]. Gan To Kagaku Ryoho. 2012 Aug;39(8):1239-41. Japanese. PubMed PMID: 22902449.
4: Takeyoshi I, Makita F, Iwazaki S, Ishikawa H, Kakinuma S, Sato Y, Ohya T, Nakagami K, Tomizawa N, Izumi M, Kobayashi I, Tanahashi Y, Kobayashi J, Kamoshita N, Kawate S, Sunose Y, Sakamoto I, Yoshinari D, Yamada T, Okabe T. Weekly paclitaxel in combination with doxifluridine for peritoneally disseminated gastric cancer with malignant ascites. Anticancer Res. 2011 Dec;31(12):4625-30. PubMed PMID: 22199340.
5: Jiang J, Zheng X, Xu X, Zhou Q, Yan H, Zhang X, Lu B, Wu C, Ju J. Prognostic significance of miR-181b and miR-21 in gastric cancer patients treated with S-1/Oxaliplatin or Doxifluridine/Oxaliplatin. PLoS One. 2011;6(8):e23271. doi: 10.1371/journal.pone.0023271. Epub 2011 Aug 18. PubMed PMID: 21876743; PubMed Central PMCID: PMC3158077.
6: Yakabe T, Noshiro H, Ikeda O, Miyoshi A, Kitajima Y, Satoh S. Second-line chemotherapy with paclitaxel and doxifluridine after failure of S-1 in elderly patients with unresectable advanced or recurrent gastric cancer. J Cancer Res Clin Oncol. 2011 Oct;137(10):1499-504. doi: 10.1007/s00432-011-1025-x. Epub 2011 Aug 10. PubMed PMID: 21830159.
7: Naganuma Y, Choijamts B, Shirota K, Nakajima K, Ogata S, Miyamoto S, Kawarabayashi T, Emoto M. Metronomic doxifluridine chemotherapy combined with the anti-angiogenic agent TNP-470 inhibits the growth of human uterine carcinosarcoma xenografts. Cancer Sci. 2011 Aug;102(8):1545-52. doi: 10.1111/j.1349-7006.2011.01998.x. Epub 2011 Jul 3. PubMed PMID: 21631643.
8: Takeyoshi I, Makita F, Tanahashi Y, Iwazaki S, Ogawa T, Tomizawa N, Nakamura S, Ishikawa H, Ohya T, Kakinuma S, Nakagami K, Sato Y, Koyano T, Roppongi T, Izumi M, Kobayashi J, Kawate S, Sunose Y, Kobayashi M, Yamada T, Sakamoto I. A phase II study of weekly paclitaxel and doxifluridine combination chemotherapy for advanced/recurrent gastric cancer. Anticancer Res. 2011 Jan;31(1):287-91. PubMed PMID: 21273612.
9: Watanabe T, Matsuda K, Ishihara S, Nozawa K, Hayama T, Yamada H, Iinuma H. Significance of microsatellite instability (MSI) for colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2012 Mar;29(1):133. doi: 10.1007/s12032-010-9799-2. Epub 2011 Jan 15. PubMed PMID: 21234714.
10: Kang BW, Kim JG, Lee SJ, Chae YS, Moon JH, Sohn SK, Jeon SW, Jung MK, Lim KH, Jang YS, Park JS, Jun SH, Choi GS. Clinical significance of microsatellite instability for stage II or III colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2011 Dec;28 Suppl 1:S214-8. doi: 10.1007/s12032-010-9701-2. Epub 2010 Oct 16. PubMed PMID: 20953739.

Explore Compound Types